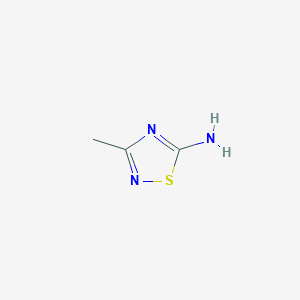

5-アミノ-3-メチル-1,2,4-チアゾール

説明

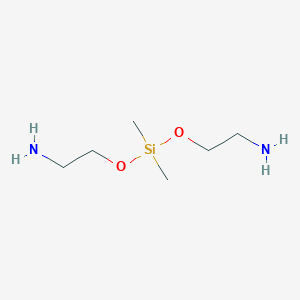

5-Amino-3-methyl-1,2,4-thiadiazole is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. An improved procedure for its isolation in pure form on a multi-gram scale has been reported, which is significant for its practical applications .

Synthesis Analysis

The synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole and related compounds has been explored through various methods. An environmentally benign strategy involving I2-mediated oxidative C-N and N-S bond formations in water has been developed, which is notable for its excellent substrate tolerance and scalability . Additionally, an electrochemical oxidative intramolecular N-S bond formation method has been established, which is catalyst- and oxidant-free, functioning under room temperature conditions . Another synthesis approach using molecular iodine as the sole oxidant has been described, which is applicable to a variety of substrates and is characterized by mild reaction conditions and short reaction times .

Molecular Structure Analysis

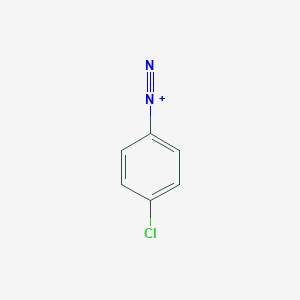

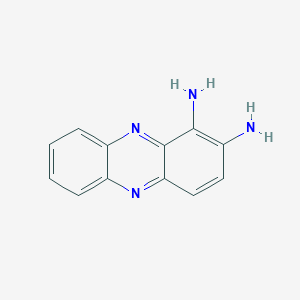

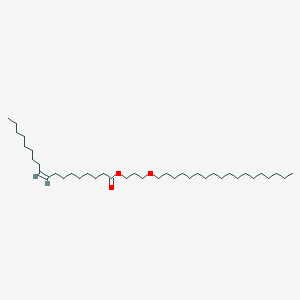

The molecular structure of 5-Amino-3-methyl-1,2,4-thiadiazole has been confirmed by X-ray diffraction, revealing an elaborate two-dimensional hydrogen-bonded network of molecules . The crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into the structural geometry and electronic properties of the compound .

Chemical Reactions Analysis

The reactivity of 5-substituted 2-amino-1,3,4-thiadiazoles has been explored, where the transformation to 2-bromo derivatives and subsequent reactions with different amines resulted in compounds with antihistaminic, anticholinergic, and norepinephrine-potentiating activities . This demonstrates the potential of 5-Amino-3-methyl-1,2,4-thiadiazole and its derivatives in pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-methyl-1,2,4-thiadiazole have been elucidated through spectroscopic data and X-ray diffraction analysis. The compound exhibits a two-dimensional hydrogen-bonded network, which may influence its physical properties and intermolecular interactions . The related compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been studied for its electronic properties, including frontier molecular orbitals and molecular electrostatic potential, which suggest potential applications as nonlinear optical (NLO) material .

科学的研究の応用

殺虫剤

この化合物は、潜在的な殺虫剤として使用されてきました . これは、それが農業における害虫の防除に有効である可能性を示唆しています。

酵素阻害剤

5-アミノ-3-メチル-1,2,4-チアゾールは、薬学的に重要な酵素阻害剤の成分であることがわかっています . 酵素阻害剤は、酵素に結合してその活性を低下させる物質です。酵素の活性を阻害することで病原体を殺したり代謝の不均衡を修正したりできるため、多くの薬物は酵素阻害剤です。

アゾ染料

この化合物は、アゾ染料の製造に使用されてきました . アゾ染料は、アゾ基 (-N=N-) を分子構造の一部に含む染料の一種です。繊維や皮革業界で広く使用されています。

セファロスポリン系抗生物質

5-アミノ-3-メチル-1,2,4-チアゾールは、セファロスポリン系抗生物質の成分として使用されてきました . セファロスポリン系抗生物質は、ペニシリンと構造的および薬理学的に関連しており、さまざまな細菌感染症の治療に使用されています。

抗菌活性

新規の 1,3,4-チアゾール誘導体が合成され、その抗菌活性について研究されています . これらの誘導体は、クレブシエラ・ニューモニエやスタフィロコッカス・ホミニスなどのさまざまな菌株に対して阻害効果を示しています .

DNA 結合

1,3,4-チアゾール誘導体と子牛胸腺 DNA (CT-DNA) の相互作用が調べられています . これらの化合物が DNA とどのように相互作用するかを理解することで、潜在的な治療用途に関する貴重な洞察を得ることができます。

分子プローブ

2-アミノ-5-メチル-1,3,4-チアゾールは、Cr2O72- と CrO42- を選択的に認識する分子プローブとして使用されてきました . これは、特定のイオンの検出と定量のための分析化学の分野における潜在的な用途を示唆しています。

合成と特性評価

クロマトグラフィーを使用せずに、マルチグラム規模で純粋な形態の 5-アミノ-3-メチル-1,2,4-チアゾールを単離するための改善された手順が報告されています . これは、化学合成と特性評価におけるその重要性を強調しています。

作用機序

Target of Action

5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has been found to have potential use as a pesticide and as a component of medicinally important enzyme inhibitors . .

Mode of Action

It is known that thiadiazole derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Thiadiazole derivatives have been reported to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Thiadiazole derivatives have been reported to exhibit various biological activities, such as antimicrobial and anti-inflammatory effects .

生化学分析

Biochemical Properties

5-Amino-3-methyl-1,2,4-thiadiazole interacts with various enzymes, proteins, and other biomolecules. It has been used as a reagent in the synthesis of substituted 5H-benzo [i] [1,3,4]thiadiazolo [3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities

Cellular Effects

It has been found to have cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Molecular Mechanism

Molecular modelling studies have spotlighted the anchoring role of the 5-amino-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .

Temporal Effects in Laboratory Settings

An improved procedure for isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form on a multi-gram scale without chromatography has been reported .

特性

IUPAC Name |

3-methyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUIGPCSNRFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325628 | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17467-35-5 | |

| Record name | 17467-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 5-Amino-3-methyl-1,2,4-thiadiazole and how was it confirmed?

A1: 5-Amino-3-methyl-1,2,4-thiadiazole has the molecular formula C3H5N3S. [] The structure of this compound was confirmed using X-ray diffraction, which revealed a two-dimensional network of molecules linked together by an elaborate system of hydrogen bonds. []

Q2: What spectroscopic data is available for 5-Amino-3-methyl-1,2,4-thiadiazole?

A2: The research paper provides corrected 1H and 13C-NMR data, along with IR data, for 5-Amino-3-methyl-1,2,4-thiadiazole. [] This corrected data is crucial for accurate identification and characterization of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)